"Methyl 4-hydrazinylbenzoate" properties and structure
"Methyl 4-hydrazinylbenzoate" properties and structure
An In-Depth Technical Guide to Methyl 4-hydrazinylbenzoate: Synthesis, Structure, and Application
This guide provides a comprehensive technical overview of Methyl 4-hydrazinylbenzoate, a pivotal intermediate in modern organic and medicinal chemistry. Primarily utilized in its more stable hydrochloride salt form, this compound serves as a versatile building block for the synthesis of complex heterocyclic scaffolds. We will delve into its fundamental properties, provide validated protocols for its synthesis, and explore its principal application in the construction of pyrazole derivatives, which are central to numerous pharmaceutical agents.
Core Molecular Profile
Methyl 4-hydrazinylbenzoate is an aromatic compound featuring both a hydrazinyl (-NHNH₂) and a methyl ester (-COOCH₃) functional group attached to a benzene ring in a para configuration. The presence of the nucleophilic hydrazine moiety and the modifiable ester group makes it a bifunctional reagent of significant synthetic utility. For practical laboratory use, it is almost exclusively handled as its hydrochloride salt (Methyl 4-hydrazinylbenzoate hydrochloride, CAS No. 6296-89-5) to enhance stability and handling characteristics.
Physicochemical and Structural Properties
The key properties of Methyl 4-hydrazinylbenzoate and its hydrochloride salt are summarized below. Data is aggregated from established chemical databases.
| Property | Methyl 4-hydrazinylbenzoate | Methyl 4-hydrazinylbenzoate HCl | Reference(s) |
| CAS Number | 4510-12-7 | 6296-89-5 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | 202.64 g/mol | [1] |
| Appearance | - | White to yellow powder or crystals | [2] |
| Melting Point | - | 205-207 °C | [3] |
| IUPAC Name | methyl 4-hydrazinylbenzoate | methyl 4-hydrazinylbenzoate;hydrochloride | [1] |
| SMILES | COC(=O)C1=CC=C(C=C1)NN | COC(=O)C1=CC=C(C=C1)NN.Cl | [1] |
| InChIKey | PUVXAQCVNJUHKG-UHFFFAOYSA-N | MXSGRGCOQOKOEH-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
Accurate characterization is critical for confirming the identity and purity of synthetic intermediates. Below are the key expected spectroscopic features for Methyl 4-hydrazinylbenzoate hydrochloride.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A characteristic broad absorption band is observed around 3300 cm⁻¹, corresponding to the N-H stretching vibrations of the hydrazine group.[3] The presence of the aromatic ester is confirmed by a strong carbonyl (C=O) stretching frequency near 1680 cm⁻¹.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.8 ppm. The aromatic protons will present as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the hydrazine group will appear as broad signals due to exchange and quadrupolar effects.
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¹³C NMR : Expected signals include the methyl carbon at ~52 ppm, the ester carbonyl carbon around 167 ppm, and four distinct signals for the aromatic carbons, with the carbon attached to the ester group being the most downfield.
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Mass Spectrometry (MS) : Mass spectrometric analysis confirms the molecular weight. A common fragmentation pathway involves the loss of the methoxy group (-OCH₃), resulting in a prominent fragment ion with a mass of 31 units less than the parent ion.[3]
Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride
The most reliable and common laboratory synthesis of this compound begins with the commercially available Methyl 4-aminobenzoate. The methodology involves a classical two-step, one-pot sequence: diazotization of the primary aromatic amine, followed by in-situ reduction of the resulting diazonium salt.
Synthetic Workflow Overview
The conversion of the aromatic amine to a hydrazine is a cornerstone of synthetic chemistry. The process is initiated by converting the amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. This electrophilic intermediate is then immediately subjected to a reducing agent, typically stannous chloride (SnCl₂) in concentrated acid, which reduces the diazonium group to the desired hydrazine.
Caption: Workflow for the synthesis of Methyl 4-hydrazinylbenzoate HCl.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of aryl hydrazines from anilines.[4]
Materials:
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Methyl 4-aminobenzoate
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Sodium Nitrite (NaNO₂)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Deionized Water
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Diethyl Ether
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Ice
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of Methyl 4-aminobenzoate (1.0 eq), deionized water, and concentrated hydrochloric acid.
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Cool the resulting slurry to 0 °C using an ice-salt bath. The temperature must be strictly maintained between 0 and 5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be a clear, pale yellow.
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Reduction:
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In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. Cool this solution thoroughly in an ice bath to below 0 °C.
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with vigorous stirring. The rate of addition must be controlled to keep the temperature of the reduction mixture below 0 °C.
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Once the addition is complete, allow the reaction mixture to warm slowly to room temperature over approximately 1 hour. A white or off-white precipitate of the product will form.
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Isolation and Purification:
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Collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with several portions of cold diethyl ether to remove any organic impurities.
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Dry the collected solid under vacuum at a moderate temperature (e.g., 40-50 °C) to yield Methyl 4-hydrazinylbenzoate hydrochloride as a white powder.[4]
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Self-Validation and Causality: The use of low temperatures is critical because aryl diazonium salts are thermally unstable and can decompose, leading to side products (e.g., phenols) and reduced yields.[5] Stannous chloride is an effective and mild reducing agent for this transformation.[6] The final product is precipitated as the hydrochloride salt, which is generally more stable and easier to handle than the free base.
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
The primary and most valuable application of Methyl 4-hydrazinylbenzoate is as a precursor for pyrazoles, a class of five-membered aromatic heterocycles ubiquitous in pharmaceuticals. The reaction of a hydrazine with a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis , a robust and versatile method for creating substituted pyrazoles.[3][7]
Reaction Mechanism
The Knorr synthesis proceeds via a two-stage acid-catalyzed condensation-cyclization-dehydration sequence.[2][8]
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Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Following proton transfer and loss of water, a hydrazone intermediate is formed.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
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Dehydration: The resulting cyclic hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.
Sources
- 1. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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